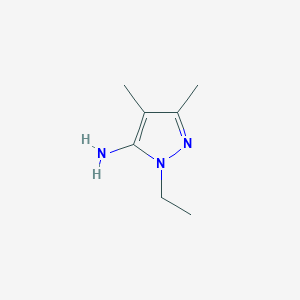

1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry and materials science. The presence of two nitrogen atoms imparts a distinct chemical character, influencing its reactivity, aromaticity, and ability to form hydrogen bonds.

Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This has led to their incorporation into numerous pharmaceutical agents. The versatility of the pyrazole core allows for the introduction of various functional groups at different positions on the ring, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects. The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for their construction, further enhancing their accessibility and utility in research.

Overview of 5-Aminopyrazoles as Versatile Research Scaffolds

Within the broader family of pyrazoles, 5-aminopyrazoles represent a particularly valuable subclass of compounds. The presence of an amino group at the 5-position of the pyrazole ring introduces a key functional handle that can be readily modified, making 5-aminopyrazoles highly versatile building blocks in organic synthesis. This amino group can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems.

The strategic placement of the amino group also significantly influences the electronic properties of the pyrazole ring, often enhancing its biological activity. Indeed, the 5-aminopyrazole motif is found in a number of compounds that have been investigated for their therapeutic potential. Research has shown that derivatives of 5-aminopyrazole can act as inhibitors of various enzymes and receptors, highlighting their importance as scaffolds in drug discovery programs. The adaptability of the 5-aminopyrazole core continues to inspire the development of new synthetic methodologies and the exploration of novel applications.

Foundational Research Trajectories for 1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine

A thorough review of the current scientific literature reveals a notable scarcity of dedicated research focused specifically on this compound. While the broader classes of pyrazoles and 5-aminopyrazoles are extensively studied, this particular substituted derivative does not appear to have been the subject of significant, publicly documented investigation. Its foundational research trajectories, therefore, remain largely undefined.

Detailed Research Findings

As noted, there is a lack of specific research findings for this compound in the available scientific literature. The following data table is therefore limited to basic chemical identifiers and properties sourced from chemical supplier catalogs.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1248292-23-0 | sigmaaldrich.comcato-chem.com |

| Molecular Formula | C7H13N3 | cato-chem.com |

| Molecular Weight | 139.20 g/mol | cato-chem.com |

| Physical Form | Powder | sigmaaldrich.com |

| Detailed Research Findings | No specific research data available in the public domain. | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

2-ethyl-4,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C7H13N3/c1-4-10-7(8)5(2)6(3)9-10/h4,8H2,1-3H3 |

InChI Key |

MIULIHZSSQDVSI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethyl 3,4 Dimethyl 1h Pyrazol 5 Amine and Its Analogs

Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation

The foundational strategy for synthesizing the pyrazole ring system is the cyclocondensation reaction, which involves the formation of the heterocyclic ring from acyclic precursors. This method is highly versatile, allowing for the introduction of various substituents onto the pyrazole core.

Strategies Utilizing Hydrazine (B178648) Derivatives with β-Keto Compounds

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound (a 1,3-dicarbonyl). To synthesize the specific 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine, a direct approach would involve the reaction of ethylhydrazine (B1196685) with a suitably substituted β-ketonitrile.

The key precursor required is 2,3-dimethyl-3-oxobutanenitrile. The reaction proceeds via an initial condensation between the more reactive ketone carbonyl and one of the nitrogen atoms of ethylhydrazine, followed by an intramolecular cyclization where the terminal amino group attacks the nitrile carbon.

A significant challenge in this approach is controlling the regioselectivity. The reaction of ethylhydrazine, an unsymmetrical hydrazine, can potentially yield two regioisomers: the desired this compound and its isomer, 2-ethyl-3,4-dimethyl-2H-pyrazol-5-amine. The reaction outcome is often dictated by the steric and electronic nature of the substituents on both the hydrazine and the β-keto compound, as well as the reaction conditions (e.g., pH). Generally, the initial condensation occurs at the less sterically hindered nitrogen of the substituted hydrazine.

Table 1: Representative Cyclocondensation for 5-Aminopyrazole Synthesis

| Hydrazine Derivative | β-Keto Compound | Product | Typical Conditions | Ref. |

|---|---|---|---|---|

| Ethylhydrazine | 2,3-Dimethyl-3-oxobutanenitrile | This compound | Ethanol, reflux | beilstein-journals.org |

| Phenylhydrazine | Ethyl 2-cyano-3-oxobutanoate | Ethyl 5-amino-1-phenyl-3-methylpyrazole-4-carboxylate | Acetic acid, heat | nih.gov |

| Hydrazine hydrate | 3-Oxobutanenitrile | 3-Methyl-1H-pyrazol-5-amine | Ethanol, reflux | researchgate.net |

Multi-Component Reactions in 5-Aminopyrazole Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient alternative for the synthesis of highly substituted 5-aminopyrazoles in a single step, adhering to the principles of atom and step economy. nih.gov These reactions involve combining three or more starting materials in a one-pot procedure to form a complex product that incorporates structural features from each reactant.

For the synthesis of analogs of this compound, a three-component reaction could be envisioned. Such a reaction might involve ethylhydrazine, a β-dicarbonyl compound like ethyl acetoacetate (B1235776), and a molecule containing a nitrile group, such as malononitrile. tandfonline.comresearchgate.net The reaction sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization with the hydrazine.

This iodine-mediated three-component reaction provides an efficient pathway to construct diverse multi-substituted aminopyrazoles. tandfonline.com The flexibility of MCRs allows for the creation of a wide library of pyrazole derivatives by simply varying the starting components. For instance, using different substituted hydrazines or various 1,3-dicarbonyl compounds can lead to a broad range of pyrazole analogs. tandfonline.com

Functionalization and Derivatization Approaches for Pyrazole Rings

An alternative to constructing the fully substituted pyrazole in one step is to first synthesize a simpler pyrazole core and then introduce the desired functional groups through subsequent derivatization. This approach can offer better control over regiochemistry.

Regioselective Substitution and Functional Group Introduction

Regioselectivity is a critical aspect of pyrazole chemistry. The pyrazole ring has multiple positions (N1, N2, C3, C4, C5) that can be functionalized. The inherent electronic properties of the ring and the nature of existing substituents guide the position of incoming electrophiles or nucleophiles. For a pre-formed 3,4-dimethyl-1H-pyrazol-5-amine, the primary sites for further substitution are the N1 nitrogen and the C5-amino group. Direct C-H functionalization at the C3 or C4 positions is challenging due to the presence of the methyl groups but can be achieved under specific catalytic conditions for other pyrazoles. nih.gov The regioselectivity of reactions like N-alkylation is particularly important and is discussed in the next section.

Alkylation and Acylation of Aminopyrazole Frameworks

A highly practical route to this compound involves the synthesis of the 3,4-dimethyl-1H-pyrazol-5-amine intermediate, followed by regioselective N-alkylation. The intermediate can be prepared from the reaction of hydrazine with 2,3-dimethyl-3-oxobutanenitrile.

Alkylation: The subsequent ethylation of the pyrazole ring presents a regioselectivity challenge. The pyrazole anion, formed upon deprotonation with a base, can be alkylated at either the N1 or N2 position. The ratio of the resulting N1 and N2 isomers is influenced by several factors:

Steric Hindrance: The substituent at the C5 position (the amino group) can sterically hinder the approach of the alkylating agent to the adjacent N1 position, potentially favoring N2 alkylation.

Alkylating Agent: Bulkier alkylating agents tend to favor alkylation at the less hindered nitrogen atom.

Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the site of alkylation.

Systematic studies on similar heterocyclic systems have shown that specific conditions, such as using K2CO3 in DMSO, can achieve high regioselectivity for N1-alkylation in many 3-substituted pyrazoles. researchgate.net

Acylation: The 5-amino group of the pyrazole ring is a nucleophilic center and readily undergoes acylation with reagents like acyl chlorides or anhydrides. uob.edu.lyresearchgate.net This reaction is a common method for producing N-acylated derivatives, which are valuable for modifying the compound's properties or for use as intermediates in further synthetic transformations. For example, reaction with acetyl chloride in the presence of a base would yield N-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)acetamide.

Table 2: Example of N-Alkylation and Acylation Reactions

| Substrate | Reagent | Product Type | Typical Conditions | Ref. |

|---|---|---|---|---|

| 3,4-Dimethyl-1H-pyrazol-5-amine | Ethyl iodide, NaH | N-Alkylation | THF or DMF | nih.gov |

| 3-Substituted Pyrazoles | Various alkyl halides, K2CO3 | N1-Alkylation | DMSO | researchgate.net |

| This compound | Acetyl Chloride, Pyridine (B92270) | N-Acylation | Dichloromethane | uob.edu.ly |

| 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl Chlorides, Ca(OH)2 | C-Acylation | Dioxane, reflux | rsc.org |

Green Chemistry and Sustainable Synthesis Protocols

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles are being actively applied to the synthesis of pyrazoles to reduce environmental impact, improve safety, and enhance efficiency.

Key green strategies applicable to the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol. Aqueous media have been successfully used for multi-component reactions leading to aminopyrazole derivatives. tandfonline.comlongdom.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. This technique has been applied to the synthesis of various pyrazole-fused heterocycles. nih.gov

Catalyst-Free or Recyclable Catalysts: Developing synthetic protocols that operate under catalyst-free conditions or employ recyclable, non-toxic catalysts minimizes waste and cost. Three-component reactions for aminopyrazoles have been reported in water without the need for a catalyst. longdom.org

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.

By integrating these approaches, the synthesis of aminopyrazoles can be made more sustainable, aligning with the future direction of chemical manufacturing.

Microwave-Assisted and Solvent-Free Methodologies

Conventional synthetic methods often require long reaction times and the use of volatile, often toxic, organic solvents. Green chemistry principles have driven the adoption of alternative energy sources like microwave irradiation and the reduction or elimination of solvents. These approaches have proven highly effective in the synthesis of pyrazole derivatives.

Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid and efficient heating often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with improved yields and fewer side products. nih.govdergipark.org.tr For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, key analogs of aminopyrazoles, has been efficiently achieved through a one-pot, three-component reaction under controlled microwave irradiation. nih.govrsc.org This method avoids the need for a catalyst and shortens the reaction time significantly compared to conventional heating. rsc.org Similarly, 1H-pyrazole-5-amines have been synthesized from arylhydrazines and 3-aminocrotononitrile (B73559) with just 10 minutes of microwave irradiation. nih.gov

Solvent-free, or solid-state, reaction conditions represent another significant step towards environmentally benign synthesis. researchgate.net By eliminating the solvent, this methodology reduces environmental impact, lowers costs, and simplifies the purification process. Often, solvent-free conditions are combined with microwave irradiation to further enhance reaction rates and yields. beilstein-journals.org A notable example is the multicomponent, solvent-free synthesis of 6-trifluoromethylpyrazolo[3,4-b]pyridines, where hydrazine, a β-ketonitrile, and a β-diketone react to form the exclusive product. nih.govbeilstein-journals.org This contrasts with solvent-mediated conditions which can lead to different regioisomers. nih.govbeilstein-journals.org The hetero-Diels-Alder reaction for synthesizing pyrazolo[3,4-b]pyridine derivatives has also been successfully performed using a solvent-free, microwave-assisted methodology. nih.gov

The following table summarizes examples of these advanced synthetic conditions for aminopyrazole analogs.

| Product Type | Reactants | Conditions | Time | Yield | Reference |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, β-halovinyl/aryl aldehydes, Pd(OAc)₂, PPh₃ | Microwave, Solvent-Free | --- | High | beilstein-journals.org |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, N-arylmaleimides, N,N-dimethylpyrazoylimines | Microwave (80 W, 80 °C), Solvent-Free | 1.5 h | --- | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-ones | 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | Microwave (150 W, 160 °C), EtOH | 55 min | --- | rsc.org |

| Pyrazole Scaffolds | Acetyl pyrazole, DMF-DMA, Nitrileimine | Microwave (150 °C), Toluene | 4-10 min | 84-90% | nih.gov |

| Curcumin-Pyrazole Derivatives | Benzylidene of curcumin, Hydrazine | Microwave, Solvent-Free | 8-10 min | --- | dergipark.org.tr |

Atom Economy and Reaction Efficiency in Aminopyrazole Synthesis

The synthesis of the aminopyrazole core is often achieved through the condensation of a hydrazine with a β-ketonitrile. chim.it This cyclocondensation is inherently atom-economical, as most atoms from the two reactants are incorporated into the pyrazole ring and an amino group, with only a small molecule like water being eliminated. One-pot, multicomponent reactions represent a particularly powerful strategy for achieving high atom economy in the synthesis of complex aminopyrazole analogs. researchgate.net For example, the previously mentioned synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from an aminopyrazole, an orthoformate, and an amine is a three-component reaction that demonstrates excellent pot- and step-economy. nih.govrsc.org

Reaction efficiency is a broader concept that includes atom economy but also considers reaction yield, energy consumption, reaction time, and the environmental impact of reagents and solvents. The methodologies discussed in the previous section directly contribute to enhanced reaction efficiency.

Microwave-Assisted Synthesis: By drastically reducing reaction times from hours to minutes, microwave heating significantly lowers energy consumption and improves throughput. dergipark.org.tr

One-Pot/Multicomponent Reactions: These strategies reduce the number of synthetic steps and purification procedures, saving time, resources, and minimizing waste generation. rsc.orgresearchgate.net

The table below contrasts different synthetic approaches in the context of these efficiency principles.

| Synthetic Strategy | Key Features | Atom Economy | Reaction Efficiency |

| Classical Cyclocondensation | Two-component reaction (e.g., hydrazine + β-ketonitrile). chim.it | High | Moderate; can require long heating times and organic solvents. |

| Multicomponent Reactions (MCRs) | Three or more components combine in one pot. nih.govrsc.org | Very High | High; reduces steps, saves time and resources. |

| Domino Reactions | A sequence of reactions occurs without isolating intermediates. beilstein-journals.org | High | High; increases complexity efficiently in a single operation. |

| Traditional Multi-Step Synthesis | Involves protection/deprotection steps and isolation of intermediates. | Low | Low; generates significant waste and requires more time and energy. |

By embracing these advanced methodologies and efficiency principles, the synthesis of this compound and its analogs can be achieved in a more sustainable and economically favorable manner, aligning with the goals of modern green chemistry.

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 3,4 Dimethyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Dynamics on the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich heterocyclic system known for its aromatic character, which allows it to participate in electrophilic aromatic substitution reactions. researchgate.net In unsubstituted pyrazole, electrophilic attack predominantly occurs at the C-4 position. researchgate.netrrbdavc.org This regioselectivity is attributed to the electronic structure of the pyrazole nucleus; attack at the C-3 or C-5 positions proceeds through a highly unstable intermediate with a positive charge on an azomethine nitrogen, whereas attack at C-4 avoids such destabilization. researchgate.netrrbdavc.org Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation. researchgate.netscribd.com

The reactivity of the pyrazole ring is significantly influenced by the nature of its substituents. nih.gov Electron-donating groups, for instance, enhance the nucleophilicity and reactivity of the ring. researchgate.net In the case of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine, the nucleus is fully substituted with electron-donating groups: an ethyl group at N-1, methyl groups at C-3 and C-4, and a potent activating amino group at C-5. Consequently, the pyrazole ring in this compound is highly activated. However, since all carbon atoms of the heterocyclic ring (C-3, C-4, and C-5) are already substituted, conventional electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom on the nucleus are not feasible. Any electrophilic substitution would necessitate the displacement of one of the existing functional groups, a process that would require harsh reaction conditions and has been sparsely studied for this class of compounds. encyclopedia.pub Therefore, the reactivity discussion for this specific molecule shifts from direct ring substitution to the influence of the substituted nucleus on the functional groups attached to it.

Nucleophilic Transformations Involving the 5-Amino Moiety

The exocyclic 5-amino group is a primary site of nucleophilic reactivity in this compound, enabling a variety of chemical transformations. This moiety readily reacts with electrophilic partners, serving as a cornerstone for the synthesis of more complex molecules and fused heterocyclic systems. researchgate.net

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This reaction is widely used to modify primary and secondary amines. ineosopen.org For this compound, the 5-amino group can act as the nucleophile in reactions with various aldehydes and ketones. nih.gov

The process can be carried out in a stepwise or a direct (one-pot) fashion. wikipedia.orgineosopen.org In the direct method, the aminopyrazole, a carbonyl compound, and a reducing agent are combined in a single reaction vessel. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or Schiff base) intermediate. wikipedia.org This intermediate is subsequently reduced in situ to yield the final N-alkylated aminopyrazole product. wikipedia.orgnih.gov The equilibrium is often shifted toward imine formation by removing the water produced. wikipedia.org

Mild reducing agents are typically employed to selectively reduce the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are common reagents for this purpose. wikipedia.orgineosopen.org

Table 1: Examples of Product Formation via Reductive Amination

| Carbonyl Reactant | Product |

|---|---|

| Benzaldehyde | N-benzyl-1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine |

| Acetone | 1-Ethyl-N-isopropyl-3,4-dimethyl-1H-pyrazol-5-amine |

| Cyclohexanone | N-cyclohexyl-1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine |

The condensation of the 5-amino group of this compound with aldehydes or ketones is a fundamental reaction that yields N-(5-pyrazolyl)imines, commonly known as Schiff bases. researchgate.net This reaction represents the first stage of the reductive amination pathway but can also be a terminal step, allowing for the isolation of the imine product. researchgate.net

The mechanism involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon, leading to a tetrahedral hemiaminal intermediate. latech.edu Subsequent acid- or base-catalyzed dehydration results in the elimination of a water molecule and the formation of the C=N double bond characteristic of an imine. latech.edu These reactions are often conducted under mild conditions, sometimes requiring only a drying agent such as magnesium sulfate (B86663) to drive the reaction to completion. researchgate.net The resulting imines are valuable intermediates in their own right, serving as precursors for the synthesis of various heterocyclic systems. nih.gov

Table 2: Representative Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Resulting Imine (Schiff Base) |

|---|---|

| 2-Pyridinecarboxaldehyde | (E)-1-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)-N-(pyridin-2-ylmethylene)amine |

| Propanal | (E)-N-propylidene-1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine |

| Ethyl acetoacetate (B1235776) | Ethyl (E)-3-((1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)imino)butanoate |

Cyclization and Annulation Reactions to Construct Fused Heterocyclic Systems

5-Aminopyrazoles are exceptionally versatile building blocks in heterocyclic synthesis, widely employed as synthons for the construction of a diverse array of fused pyrazoloazines with significant medicinal and material interest. researchgate.netnih.gov The presence of a nucleophilic amino group adjacent to an endocyclic nitrogen and a reactive C-4 position facilitates various cyclization and annulation strategies.

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is one of the most important applications of 5-aminopyrazoles. nih.gov This fused bicyclic system can be efficiently constructed through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. rsc.org Reactants such as β-diketones, β-ketoesters, and α,β-unsaturated ketones are commonly used to provide the three-carbon unit required to form the pyridine (B92270) ring. nih.gov

A typical reaction mechanism, for instance with a β-diketone, involves an initial condensation between the 5-amino group of the pyrazole and one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization, where the electron-rich C-4 carbon of the pyrazole ring attacks the second carbonyl group. nih.gov A final dehydration step then yields the aromatic pyrazolo[3,4-b]pyridine system. nih.gov When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two different regioisomers, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Table 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Reagent | Fused Heterocyclic Product |

|---|---|

| Acetylacetone (a 1,3-diketone) | 1-Ethyl-3,4,5,7-tetramethyl-1H-pyrazolo[3,4-b]pyridine |

| Ethyl acetoacetate (a β-ketoester) | 1-Ethyl-3,4,5-trimethyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-one |

| Malononitrile | 7-Amino-1-ethyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile |

Beyond intramolecular cyclizations, 5-aminopyrazoles can undergo intermolecular reactions, leading to dimers and higher-order supramolecular structures. mdpi.comnih.gov Copper-promoted oxidative dimerization of 5-aminopyrazoles has been reported as a method to synthesize pyrazole-fused pyridazines and pyrazines. mdpi.comnih.govresearchgate.net These reactions proceed via the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, and the resulting product can often be controlled by tuning the catalyst and reaction conditions. mdpi.comresearchgate.net

The structural features of this compound also make it a candidate for forming non-covalent supramolecular assemblies. mdpi.com The molecule possesses hydrogen bond donors (the N-H of the amino group) and acceptors (the pyridine-like N-2 of the pyrazole ring), allowing for the formation of hydrogen-bonded networks, such as cyclic dimers. rrbdavc.orgmdpi.com Furthermore, the aromatic pyrazole ring can participate in π-stacking interactions. nih.gov Research on related aminopyrazole-peptide hybrids has shown a remarkable capacity for hierarchical self-assembly into highly ordered nanostructures, such as nanorosettes, stabilized by a combination of hydrogen bonding and π-stacking. nih.gov This self-assembly can be highly cooperative and sensitive to environmental factors like solvent and temperature, indicating the potential for this compound to form complex, ordered materials. nih.gov

Oxidation Reactions and Proposed Mechanistic Intermediates

The oxidation of 5-aminopyrazoles, including derivatives closely related to this compound, has been a subject of mechanistic investigation, primarily focusing on oxidative dehydrogenative coupling and electrooxidation processes. These reactions typically lead to the formation of azo compounds through various proposed intermediates.

Research into the oxidative dehydrogenative coupling of pyrazol-5-amines has demonstrated a method for the selective synthesis of heteroaromatic azo compounds. nih.gov While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous substituted pyrazol-5-amines provides significant insight into the potential reaction pathways.

One proposed mechanism involves a single-electron oxidation of the pyrazol-5-amine, mediated by an oxidant such as tert-butyl hydroperoxide (TBHP) in the presence of iodine, to form a radical cation. nih.govacs.orgacs.org This radical cation can then undergo further reactions, including coupling, to form the corresponding azo compound. In some cases, the reaction can also involve iodination of the pyrazole ring. nih.gov

A proposed mechanism for the formation of azopyrroles from pyrazol-5-amines involves the following key steps nih.govacs.orgacs.org:

Single-Electron Oxidation : The pyrazol-5-amine undergoes a single-electron oxidation to form a radical cation intermediate (A).

Resonance and Radical Formation : This is followed by resonance to another radical cation (A'), which then reacts with molecular iodine to form an iodo-substituted imine cation (B).

Tautomerization : The imine cation (B) undergoes tautomerization to yield an iodo-substituted enamine (C).

Second Oxidation and Coupling : The enamine (C) is then oxidized to its corresponding radical cation (D). The subsequent coupling of this radical cation with another molecule of the enamine (C) leads to the formation of a three-electron σ bond intermediate (E).

Proton and Electron Transfer : This intermediate (E) then donates two protons and one electron to furnish a hydrazine (B178648) derivative (F).

Final Oxidation : The hydrazine (F) is finally oxidized to the aromatic azo product.

In copper-catalyzed reactions, a similar single-electron transfer (SET) process is proposed, where a copper(II) catalyst, generated from a copper(I) precursor by an initiator like TBHP, oxidizes the arylamino group into an arylamino radical cation. nih.gov This is followed by intermolecular coupling and subsequent oxidation to yield the aromatic azo product. nih.gov

The table below summarizes the oxidative dehydrogenative coupling of various pyrazol-5-amines to their corresponding azo compounds, illustrating the scope of this transformation for substrates analogous to this compound.

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| (E)-1,2-Bis(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene | (E)-1,2-Bis(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene | 66 | acs.org |

| (E)-1,2-Bis(3-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)diazene | (E)-1,2-Bis(3-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)diazene | 89 | nih.gov |

| (E)-1,2-Bis(1-ethyl-4-iodo-1H-pyrazol-5-yl)diazene | (E)-1,2-Bis(1-ethyl-4-iodo-1H-pyrazol-5-yl)diazene | 61 | nih.gov |

| (E)-1,2-Bis(1,3-dimethyl-1H-pyrazol-5-yl)diazene | (E)-1,2-Bis(1,3-dimethyl-1H-pyrazol-5-yl)diazene | 51 | nih.govacs.org |

| (E)-1,2-Bis(1-ethyl-1H-pyrazol-5-yl)diazene | (E)-1,2-Bis(1-ethyl-1H-pyrazol-5-yl)diazene | 28 | acs.org |

Electrooxidative methods also provide a pathway for the N-N coupling of aminopyrazoles. mdpi.com The proposed mechanisms for these reactions can involve the direct oxidation of the aminopyrazole to a radical cation or N-H halogenation followed by N-H amination to a hydrazopyrazole, which is then oxidized to the final azopyrazole product. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and environment of atoms within a molecule. For 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine, a suite of NMR experiments is employed to assign every proton and carbon atom.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment and number of different types of protons and carbons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), two separate singlets for the C3- and C4-methyl groups, and a broad singlet for the amine (NH₂) protons would be expected. The ¹³C NMR spectrum would similarly show discrete signals for each of the seven carbon atoms in the molecule.

While 1D NMR is foundational, two-dimensional (2D) NMR experiments are often required for definitive assignment, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the CH₂ and CH₃ protons of the ethyl group. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This data allows for the unambiguous assembly of the molecular structure, confirming the positions of the ethyl and dimethyl substituents on the pyrazole (B372694) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substituted pyrazole systems.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Ethyl-CH₂ | ~3.8 - 4.2 (quartet) | ~40 - 45 | Attached to N1 of the pyrazole ring. |

| Ethyl-CH₃ | ~1.3 - 1.5 (triplet) | ~14 - 16 | Part of the N-ethyl group. |

| C3-CH₃ | ~2.1 - 2.3 (singlet) | ~10 - 13 | Methyl group at position 3. |

| C4-CH₃ | ~1.9 - 2.1 (singlet) | ~8 - 11 | Methyl group at position 4. |

| NH₂ | ~4.5 - 5.5 (broad singlet) | N/A | Exchangeable with D₂O. |

| C3 | N/A | ~145 - 150 | Pyrazole ring carbon. |

| C4 | N/A | ~110 - 115 | Pyrazole ring carbon. |

| C5 | N/A | ~148 - 153 | Pyrazole ring carbon bearing the amine group. |

Investigation of Solvent Effects on Tautomeric Equilibria

Pyrazoles, particularly those with substituents like an amino group, can exhibit tautomerism—the migration of a proton. For 5-aminopyrazoles, this can involve both annular tautomerism (proton on N1 vs. N2) and side-chain tautomerism (amine vs. imine forms). The position of this equilibrium is highly sensitive to the surrounding environment, most notably the solvent.

The choice of NMR solvent can significantly influence which tautomeric form predominates. mdpi.com In low-polarity, aprotic solvents (like CDCl₃), intramolecular hydrogen bonding and dimer formation may be favored, stabilizing a particular tautomer. Conversely, in polar, protic solvents (like DMSO-d₆ or methanol-d₄), intermolecular hydrogen bonds with the solvent can disrupt internal interactions and shift the equilibrium. cato-chem.com For instance, a solvent's ability to act as a hydrogen bond donor or acceptor can preferentially stabilize one tautomer over another, leading to observable changes in chemical shifts, especially for the ring carbons (C3 and C5) and the amine protons. cato-chem.com Low-temperature NMR studies in dipolar aprotic solvents can also be used to slow the rate of proton exchange, sometimes allowing for the observation of individual signals for each tautomer. cato-chem.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₃N₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or, more commonly, its protonated form [M+H]⁺.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is a unique fingerprint that helps to confirm the arrangement of atoms. For this compound, key fragmentation pathways would include:

α-Cleavage: The loss of a methyl radical (•CH₃, Δm=15) from the ethyl group to form a stable cation is a common pathway for N-alkyl compounds.

Loss of Ethylene (B1197577): Cleavage resulting in the loss of an ethylene molecule (C₂H₄, Δm=28) from the N-ethyl group via a rearrangement.

Ring Cleavage: The pyrazole ring itself can fragment. A characteristic fragmentation of pyrazoles involves the cleavage of the N-N bond, which can lead to the loss of molecular nitrogen (N₂, Δm=28) or other nitrogen-containing fragments. rsc.orgresearchgate.net

Loss of Substituents: Cleavage of the bonds connecting the methyl groups to the pyrazole ring.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Neutral Loss |

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - C₂H₄]⁺ | Loss of ethylene |

| 96 | [M - C₂H₄ - CH₃]⁺ | Subsequent loss of methyl radical |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.govresearchgate.net

N-H Stretching: The primary amine (-NH₂) group is readily identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. nih.gov

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the sp³-hybridized C-H bonds in the ethyl and methyl groups.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the range of 1590-1650 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for C-N bonds appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H Stretch | Ethyl, Methyl (sp³ C-H) |

| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=N and C=C Stretch | Pyrazole Ring |

| 1250 - 1350 | C-N Stretch | Amine, Pyrazole Ring |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR, MS, and IR provide information about connectivity and functional groups, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3(5),4-dimethylpyrazole and 3,4,5-trimethylpyrazole, provides insight into its likely solid-state architecture. nih.goviucr.org

A crystal structure would definitively confirm the planarity of the pyrazole ring and provide exact bond lengths and angles. For instance, the C-N and N-N bond lengths within the pyrazole ring would be intermediate between single and double bonds, confirming its aromatic character. The analysis would also reveal the conformation of the N-ethyl group relative to the ring. Furthermore, crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding. The amine group's protons can act as hydrogen bond donors, while the pyrazole ring's nitrogen atoms can act as acceptors, leading to the formation of dimers, chains, or more complex three-dimensional networks in the crystal lattice. iucr.org

Integration of Multiple Spectroscopic Modalities for Comprehensive Structural Proof

No single spectroscopic technique can provide a complete structural picture. The definitive elucidation of this compound is achieved through the synergistic integration of multiple methods.

The process begins with MS to establish the molecular formula (C₇H₁₃N₃) and IR to identify key functional groups (amine, alkyl groups, pyrazole ring). nih.gov Next, 1D and 2D NMR are used to piece together the molecular skeleton, establishing the connectivity between the ethyl, methyl, and amine groups on the pyrazole core. Finally, if a suitable crystal is obtained, X-ray crystallography provides an unambiguous 3D model of the molecule in the solid state, confirming the assignments made by other techniques and revealing details about molecular packing and intermolecular forces. researchgate.net Together, this suite of advanced techniques provides comprehensive and irrefutable proof of the compound's structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.org DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed to determine the most stable conformation (optimized geometry) of a molecule. asrjetsjournal.orgmaterialsciencejournal.org For 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine, these calculations would predict key bond lengths and angles, defining its three-dimensional structure.

The pyrazole (B372694) ring is expected to be nearly planar. nih.gov The electronic properties, such as the dipole moment, are also derived from these calculations, providing insight into the molecule's polarity and its interaction with other polar molecules. The calculated ground-state energy provides a measure of the molecule's stability. acs.org

Table 1: Predicted Optimized Geometric Parameters for this compound

This data is representative and based on DFT calculations for structurally similar pyrazole derivatives.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.38 | N2-N1-C5 | 109.5 |

| N2-C3 | 1.35 | N1-N2-C3 | 107.0 |

| C3-C4 | 1.40 | N2-C3-C4 | 110.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 105.5 |

| C5-N1 | 1.37 | C4-C5-N1 | 108.0 |

| C5-N(amine) | 1.37 | C4-C5-N(amine) | 125.0 |

| N-H (amine) | 1.01 | H-N-H (amine) | 118.0 |

Quantum Chemical Calculations for Intramolecular Interactions and Hydrogen Bonding

Quantum chemical calculations are essential for analyzing the subtle non-covalent interactions within a molecule, such as hydrogen bonds. rsc.org In this compound, the amine group (-NH2) at the C5 position is adjacent to the N1 nitrogen atom of the pyrazole ring. This proximity allows for the potential formation of an intramolecular hydrogen bond, where one of the hydrogen atoms of the amine group interacts with the lone pair of electrons on the N1 atom (N-H···N). researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized on the nitrogen atoms of the pyrazole ring and the exocyclic amine group, indicating these are the primary nucleophilic centers. nih.govnih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group and the methyl/ethyl groups would exhibit a positive potential. nih.gov

Zero Potential Regions (Green): These represent areas of neutral potential.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other reagents. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com For this compound, the HOMO is likely distributed over the electron-rich pyrazole ring and the amino group. materialsciencejournal.org

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy indicates the molecule's electron affinity and electrophilicity. youtube.com The LUMO is typically delocalized over the pyrazole ring system.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited and participate in charge transfer interactions. materialsciencejournal.orglibretexts.org

Analysis of the HOMO and LUMO compositions reveals the nature of electronic transitions and the potential for intramolecular charge transfer (ICT) within the molecule. materialsciencejournal.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

This data is representative and based on DFT calculations for structurally similar aminopyrazole derivatives.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.05 |

| Energy Gap (ΔE) | 4.80 |

Predictive Modeling for Reaction Mechanisms and Regioselectivity

Computational modeling is instrumental in predicting the outcomes of chemical reactions, including their mechanisms and regioselectivity. For this compound, a key question is the site of reaction, as it possesses multiple nucleophilic centers (the N1 and N2 atoms of the ring, the exocyclic amine nitrogen, and the C4 carbon).

By calculating the energies of potential intermediates and transition states for reactions with various electrophiles, theoretical models can determine the most energetically favorable reaction pathway. mdpi.com For instance, in electrophilic substitution reactions, MEP analysis can predict the most likely site of attack. The region with the most negative electrostatic potential is generally the most reactive nucleophilic center. nih.gov These predictive studies are invaluable for designing synthetic routes and understanding the reactivity patterns of complex heterocyclic molecules, guiding experimental work by identifying the most probable reaction products. mdpi.com

Following a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available on "this compound" within the detailed contexts requested in the outline. The search did not yield specific data regarding its role as a polydentate ligand precursor, detailed synthesis and spectroscopic characterization of its metal complexes, its application in metal-organic frameworks (MOFs), or the catalytic use of its derived metal complexes in organic transformations.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to "this compound" as per the provided outline.

General information on the coordination chemistry of pyrazole derivatives is available, but this would not adhere to the strict constraint of focusing solely on the specified compound. Future research may explore the potential of "this compound" in these areas of coordination chemistry.

Exploration of Biological Activities: Mechanistic Insights and Preclinical Models

Antimicrobial Activity Studies in in vitro Models

Pyrazole (B372694) derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting various strains of bacteria and fungi. nih.govorientjchem.org In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds, providing initial evidence of their efficacy.

Research has shown that the antimicrobial potency of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring. bdpsjournal.org For instance, studies on different pyrazolone (B3327878) derivatives revealed that a phenyl substituent conferred the strongest activity against Bacillus subtilis, with an MIC of 0.625 mg/mL and an MBC of 2.5 mg/mL. bdpsjournal.org Other studies have evaluated newly synthesized pyrazoles against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger. nih.govjpsbr.org In some cases, the activity of these compounds is comparable to standard antibiotics like ciprofloxacin (B1669076) and antifungals like clotrimazole. nih.govnih.gov For example, one study found that a pyrazole derivative exhibited high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov

The mechanism of action often involves the unique chemical structure of the pyrazole ring, which can interact with essential microbial enzymes or cellular structures. The synthesis of hybrid molecules, incorporating pyrazole with other heterocyclic systems like thiazole, has been explored to enhance antimicrobial effects. mdpi.com These studies collectively underscore the potential of the pyrazole scaffold as a source of new antimicrobial agents.

Table 1: In vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3-phenyl-5-pyrazolone (PhPzO) | Bacillus subtilis | MIC | 0.625 mg/mL | bdpsjournal.org |

| 3-phenyl-5-pyrazolone (PhPzO) | Bacillus subtilis | MBC | 2.5 mg/mL | bdpsjournal.org |

| Pyrazole Derivative | Aspergillus niger | MIC | 1 µg/mL | nih.gov |

| Pyrazole Derivative | Escherichia coli | MIC | 0.25 µg/mL | nih.gov |

| Pyrazole Derivative | Streptococcus epidermidis | MIC | 0.25 µg/mL | nih.gov |

| Hydrazone Derivative (21a) | Fungal Strains | MIC | 2.9–7.8 µg/mL | nih.gov |

Anticancer Activity Mechanisms in in vitro Cell Line Studies

The pyrazole scaffold is a prominent feature in many compounds developed for cancer therapy. nih.govnih.gov In vitro studies using various human cancer cell lines have been instrumental in elucidating the cytotoxic and antiproliferative effects of these derivatives.

Pyrazole-based compounds have demonstrated efficacy against a range of cancer cell lines, including those from breast (MCF-7, MDA-MB-231), liver (HepG-2), prostate (PC-3), lung (A-549), and colon (HCT-116) cancers. nih.govmdpi.comnih.gov The cytotoxic effects are often cell-specific. For example, one study showed that the pyrazole derivative TOSIND strongly decreased the viability of MDA-MB-231 breast cancer cells with an IC50 of 17.7 ± 2.7 μM after 72 hours, but did not significantly affect MCF7 cells. nih.gov Conversely, the derivative PYRIND decreased the viability of MCF7 cells (IC50 of 39.7 ± 5.8 μM) but not MDA-MB-231 cells. nih.gov

The mechanisms underlying these anticancer effects are diverse and often involve the inhibition of key cellular processes. Many pyrazole derivatives function as kinase inhibitors, targeting enzymes crucial for tumor growth and survival. nih.govnih.gov Some compounds induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For instance, one potent derivative was found to induce apoptosis in HCT116 colon cancer cells and arrest their cell cycle in the S phase. nih.gov The potency of these compounds can be significant, with some derivatives showing IC50 values in the low micromolar or even nanomolar range, sometimes exceeding the efficacy of standard chemotherapy drugs like doxorubicin (B1662922) in preclinical models. nih.gov

Table 2: In vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | Activity Measurement | Result (IC50) | Reference |

|---|---|---|---|---|

| Compound 22 | MCF-7 (Breast) | Cytotoxicity | 2.82 µM | nih.gov |

| Compound 23 | MCF-7 (Breast) | Cytotoxicity | 3.15 µM | nih.gov |

| Compound 43 | MCF-7 (Breast) | Cytotoxicity | 0.25 µM | nih.gov |

| Compound 3 | HePG-2 (Liver) | Cytotoxicity | 29.23 µM | mdpi.com |

| Compound 3 | PC-3 (Prostate) | Cytotoxicity | 18.81 µM | mdpi.com |

| Compound 3 | A-549 (Lung) | Cytotoxicity | 33.07 µM | mdpi.com |

| TOSIND | MDA-MB-231 (Breast) | Cytotoxicity | 17.7 ± 2.7 μM | nih.gov |

Anti-inflammatory Pathways and Molecular Target Interactions (in vitro Investigations)

Chronic inflammation is a key factor in the progression of many diseases, and pyrazole derivatives have been extensively studied for their anti-inflammatory properties. jpsbr.orgnih.gov In vitro investigations have helped to identify the molecular targets and pathways through which these compounds exert their effects.

A primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is overexpressed at sites of inflammation. benthamdirect.combenthamscience.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov In vitro assays, such as the protein denaturation inhibition method, are used to screen for anti-inflammatory activity. jpsbr.org

Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways. Some compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce leukocyte accumulation at inflammatory sites. benthamdirect.combenthamscience.com Molecular docking studies often complement in vitro assays, providing insights into how these molecules bind to the active sites of target enzymes like COX-2, thereby explaining their inhibitory action. mdpi.com The development of pyrazole-based compounds with high selectivity for COX-2 over COX-1 is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Kinases)

The ability of the pyrazole scaffold to fit into the active sites of various enzymes makes it a "privileged scaffold" in drug discovery, particularly for designing enzyme inhibitors. nih.govnih.gov Extensive research has focused on pyrazole derivatives as inhibitors of cyclooxygenases and protein kinases.

Cyclooxygenase (COX) Inhibition: Many pyrazole-containing compounds are potent and selective COX-2 inhibitors. nih.govnih.gov In vitro enzyme assays are used to determine the IC50 values for both COX-1 and COX-2, allowing for the calculation of a selectivity index (SI). For example, a series of novel pyrazole derivatives showed potent COX-2 inhibition with IC50 values in the nanomolar range (e.g., 19.87 nM, 38.73 nM) and high selectivity indices (e.g., 22.21, 17.47). nih.gov This selectivity is critical for developing safer anti-inflammatory drugs. researchgate.net

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. nih.govnih.gov Pyrazole derivatives have been identified as potent inhibitors of a wide range of kinases, including EGFR, VEGFR-2, PDGFRβ, AKT1/2, and CDK2. nih.govnih.govmdpi.com One highly potent pyrazole compound demonstrated over 94% inhibition against six different kinases at a concentration of 100 μM, with the highest inhibition (99%) observed for EGFR. mdpi.com Another derivative was identified as a potent inhibitor of PI3 kinase, showing excellent cytotoxicity against MCF-7 breast cancer cells. nih.gov These findings highlight the versatility of the pyrazole core in designing targeted anticancer therapies. researchgate.net

Table 3: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target Enzyme | Activity Measurement | Result (IC50) | Reference |

|---|---|---|---|---|

| Compound 11 | COX-2 | Inhibition | 0.043 µM | nih.gov |

| Compound 12 | COX-2 | Inhibition | 0.049 µM | nih.gov |

| Compound 15 | COX-2 | Inhibition | 0.045 µM | nih.gov |

| Compound 2a | COX-2 | Inhibition | 19.87 nM | nih.gov |

| Compound 5b | COX-2 | Inhibition | 38.73 nM | nih.gov |

| Compound 22 | EGFR | Inhibition | 0.6124 µM | nih.gov |

| Compound 23 | EGFR | Inhibition | 0.5132 µM | nih.gov |

| Compound 33 | CDK2 | Inhibition | 0.074 µM | nih.gov |

| Compound 34 | CDK2 | Inhibition | 0.095 µM | nih.gov |

| Compound 6 | EGFR | % Inhibition at 100µM | 99% | mdpi.com |

Receptor Modulation and Binding Affinity Studies (in silico and in vitro)

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to drug design. In silico molecular docking and in vitro binding assays are powerful tools used to investigate the receptor modulation and binding affinities of pyrazole derivatives. researchgate.netnih.gov

Molecular docking simulations predict the preferred orientation and binding energy of a ligand when it interacts with the active site of a target protein. researchgate.net These studies have been widely applied to pyrazole derivatives to understand their interactions with enzymes like COX-2, various kinases (e.g., VEGFR-2, Aurora A, CDK2), and bacterial proteins. researchgate.netresearchgate.netresearchgate.net For example, docking studies of pyrazole derivatives into the COX-2 active site revealed that they adopt conformations similar to known selective inhibitors, explaining their potency and selectivity. nih.gov The calculated binding energies can help rank potential inhibitors; lower binding energies typically suggest stronger interactions. researchgate.net

These computational predictions are often validated by in vitro binding assays. Furthermore, molecular dynamics simulations can be used to analyze the stability of the ligand-receptor complex over time. nih.gov Such studies have confirmed the stable binding of pyrazole-based inhibitors within the active sites of their target receptors, reinforcing the findings from docking and in vitro experiments. nih.gov

Structure-Activity Relationship (SAR) Studies in Pyrazole Biological Research

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For pyrazole derivatives, SAR studies correlate specific structural features and substitutions on the pyrazole ring with their observed antimicrobial, anticancer, or anti-inflammatory effects. researchgate.netnih.gov

Key positions on the pyrazole ring for substitution are the nitrogen atom at position 1 (N1) and the carbon atoms at positions 3, 4, and 5. researchgate.net

N1 Position: The substituent at the N1 position significantly influences the compound's properties. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at N1 was found to be crucial for potent activity. elsevierpure.com

C3 and C5 Positions: Substituents at these positions often interact with key pockets of the target enzyme or receptor. In COX-2 inhibitors, bulky aryl groups at these positions are common. nih.gov SAR studies on meprin inhibitors showed that modifications to the aryl moieties at the C3 and C5 positions could modulate inhibitory activity and selectivity. nih.gov

C4 Position: The C4 position is also a key site for modification. Attaching different heterocyclic rings at this position has been shown to yield compounds with excellent anti-inflammatory activity. mdpi.com

SAR studies have shown that the presence of specific functional groups, such as sulfonamide moieties, can enhance COX-2 selectivity. benthamdirect.com Similarly, in anticancer pyrazoles, the type of substituent on phenyl rings attached to the pyrazole core can dramatically affect cytotoxicity and kinase inhibitory activity. nih.gov A trifluoromethyl group, for instance, was found to confer the most potent activity in one series of EGFR inhibitors. mdpi.com These systematic studies are crucial for the rational design of new pyrazole-based therapeutic agents with improved potency and selectivity. researchgate.netnih.gov

Applications in Advanced Materials Science

Incorporation of Pyrazole (B372694) Derivatives in Conductive Polymers

The integration of pyrazole moieties into polymer backbones has been explored for the creation of electrically conductive materials. Substituted aminopyrazole derivatives, in particular, are valuable monomers for the synthesis of poly(pyrazoles) that exhibit electrical conductivity. The polymerization of such monomers can lead to heteroatom-rich, electron-deficient polymers that can be either n-dopable or p-dopable, making them suitable as electron acceptors in various electronic applications.

The electrical conductivity of these polymers is contingent on the formation of a conjugated system along the polymer chain, which allows for the delocalization of electrons. The conductivity of undoped conducting polymers is typically in the range of 10⁻¹⁰ to 10⁻⁶ S·cm⁻¹, which is at the boundary between semiconductors and insulators mdpi.com. Through a process called doping, the conductivity can be increased by several orders of magnitude mdpi.com. Doping involves introducing small amounts of impurities to either remove electrons (p-type doping) or add electrons (n-type doping), creating charge carriers that can move along the polymer chain.

For instance, the conductivity of polyacetylene can be increased to over 10⁴ S·cm⁻¹ through iodine doping mdpi.com. While specific conductivity values for polymers derived from 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine are not available, the presence of the amine group offers a site for chemical modification and doping, which could be leveraged to tune the electrical properties of the resulting polymer.

Table 1: Electrical Conductivity of Undoped and Doped Conducting Polymers

| Polymer | Dopant | Conductivity (S·cm⁻¹) |

| Undoped Polymers | None | 10⁻¹⁰ - 10⁻⁶ mdpi.com |

| Doped Polyacetylene | Iodine | > 10⁴ mdpi.com |

Development of Pyrazole-Containing Polymers with Tunable Mechanical, Electrical, and Optical Properties

The incorporation of this compound into polymer structures opens avenues for creating materials with tunable properties. The amine functionality provides a reactive handle for polymerization, allowing it to be integrated into various polymer backbones, such as polyamides or polyimides. The resulting polymers' properties can be tailored by controlling the monomer structure, copolymer composition, and polymer architecture.

For example, the synthesis of pyrazole-containing polyamides has been shown to yield materials with high thermal stability and mechanical strength. The properties of such polymers can be further modified by introducing different functional groups onto the pyrazole ring.

Furthermore, the development of copolymers allows for a fine-tuning of properties. By copolymerizing this compound with other monomers, it is possible to create materials with a wide range of mechanical, electrical, and optical characteristics. For instance, radical ring-opening copolymerization of novel cyclic monomers with traditional vinyl monomers can introduce controlled degradability into the polymer backbone, allowing for the creation of materials with programmable degradation profiles nih.gov.

The ability to tune these properties makes pyrazole-containing polymers attractive for a variety of advanced applications, from engineering plastics to materials for biomedical devices.

Role in Novel Optical and Electronic Materials

The inherent electronic and optical properties of the pyrazole ring make its derivatives, including this compound, valuable components in the design of novel optical and electronic materials. The conjugated π-system of the pyrazole ring can give rise to fluorescence and other interesting photophysical behaviors.

Research on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has demonstrated their potential in electroluminescent applications, specifically in organic light-emitting diodes (OLEDs) mdpi.com. These compounds, when used as emitters in an OLED device, produced bright bluish-green light. The study found that the emission spectra and the efficiency of the OLEDs could be modulated by altering the substituents on the pyrazole core mdpi.com.

Table 3: Electroluminescent Properties of a Pyrazole-Based OLED

| Parameter | Value |

| Emission Color | Bluish-Green mdpi.com |

| Maximum Brightness | ~1436.0 cd/m² mdpi.com |

| Current Efficiency | up to 1.26 cd/A mdpi.com |

The amine group on this compound provides a convenient point of attachment for chromophoric or other functional units, allowing for the rational design of molecules with specific optical and electronic properties. This makes it a versatile building block for the creation of new materials for applications such as fluorescent sensors, nonlinear optical materials, and components for electronic displays.

Derivatization Strategies and Structure Property Relationships Beyond Basic Physical Data

Synthesis of Novel Derivatives for Specific Research Applications

The primary amino group at the C5 position of the pyrazole (B372694) ring is a key site for derivatization. It readily participates in reactions to form a variety of new compounds, particularly fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Similarly, 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine can be utilized in the synthesis of pyrazolo[3,4-b]pyridines. nih.govrsc.org These derivatives are typically synthesized through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govresearchgate.net The reaction conditions can be controlled to favor the formation of specific regioisomers. Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds.

The development of these derivatives is often driven by their potential as protein kinase inhibitors. nih.govnih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The pyrazole scaffold is a common feature in many kinase inhibitors, and by modifying the substituents on the pyrazole and the fused rings, researchers can design molecules that selectively target specific kinases.

Influence of Substituents on Electronic and Steric Profiles

The electronic and steric properties of this compound and its derivatives are significantly influenced by the nature and position of the substituents on the pyrazole ring.

Electronic Effects: The ethyl group at the N1 position and the two methyl groups at the C3 and C4 positions are all electron-donating groups. lumenlearning.com These alkyl groups increase the electron density of the pyrazole ring through a positive inductive (+I) effect. This enhanced electron density makes the ring more susceptible to electrophilic attack and also influences the basicity of the nitrogen atoms. nih.gov Studies on substituted pyrazoles have shown that electron-donating groups can increase the basicity of the pyrazole ring. nih.gov The amino group at the C5 position is a strong electron-donating group through resonance (+R effect), further enriching the electron density of the ring system. The interplay of these electronic effects governs the reactivity of the molecule in various chemical transformations. For example, the increased nucleophilicity of the ring can facilitate electrophilic substitution reactions at the available positions.

Rational Design Principles for Modulating Reactivity and Specificity

The principles of rational design are extensively applied to the this compound scaffold to create derivatives with specific biological activities, particularly as kinase inhibitors. nih.govscispace.com

The design process often begins with a known pharmacophore, which is a molecular framework known to interact with a specific biological target. The pyrazole ring itself is a well-established pharmacophore in many kinase inhibitors. nih.gov The strategy then involves modifying the substituents on this core scaffold to optimize interactions with the target protein.

Key considerations in the rational design of derivatives include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the amino group can act as hydrogen bond donors and acceptors. Modifications to the molecule can be made to introduce or enhance hydrogen bonding interactions with key amino acid residues in the active site of a kinase.

Hydrophobic Interactions: The alkyl groups (ethyl and methyl) on the pyrazole ring contribute to the hydrophobicity of the molecule. By introducing other hydrophobic or lipophilic groups, derivatives can be designed to occupy hydrophobic pockets within the kinase binding site, thereby increasing binding affinity.

Electronic Tuning: The electronic properties of the substituents can be modulated to influence the strength of interactions with the target. For example, introducing electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule and affect electrostatic interactions.

By systematically varying the substituents at different positions of the this compound core and evaluating the structure-activity relationships (SAR), researchers can develop potent and selective inhibitors for specific kinases. nih.gov

Q & A

Q. Optimization approaches :

- Solvent selection : Polar aprotic solvents (DMF) enhance reaction rates.

- Catalysts : Use Pd/C for hydrogenation steps to reduce byproducts.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.

Yield data : - Base method: 45% yield (crude).

- Optimized method: 72% yield after gradient HPLC purification .

Basic: What are key impurities, and how are they detected?

Q. Common impurities :

- Unreacted intermediates : 3,4-dimethyl-1H-pyrazol-5-amine (detected via HPLC).

- Oxidation byproducts : Pyrazole-N-oxide (identified by MS/MS).

Analytical solutions : - HPLC-DAD : Quantify impurities at 254 nm.

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.